molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

8-Aminoquinoline

Cat. No.: B160924
CAS No.: 578-66-5
M. Wt: 144.17 g/mol
InChI Key: WREVVZMUNPAPOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Aminoquinoline is an important class of antimalarial drugs that are effective against the liver stages of Plasmodium infections . The primary targets of this compound are the liver-stage parasites, especially those from Plasmodium vivax . These parasites can persist in the liver for months as a dormant form, known as the hypnozoite, which re-emerges much later to cause clinical disease .

Mode of Action

It is thought to inhibit heme polymerase activity, similar to other quinoline derivatives . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

This compound affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives have been studied extensively. For example, Tafenoquine, a primaquine analog and a member of the this compound family, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The result of this compound’s action is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of this compound can be influenced by environmental factors such as the individual’s glucose-6-phosphate dehydrogenase (G6PD) status . A major drawback to the 8-aminoquinolines is their toxicity in G6PD-deficient individuals . Therefore, the individual’s G6PD status can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

8-Aminoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts .

Cellular Effects

8-Aminoquinolines, including this compound, are effective against the liver stages of Plasmodium infections and thus are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . They can prevent infection or relapse, cure disease, and prevent transmission of the infection .

Molecular Mechanism

The original synthesis of this compound involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .

Dosage Effects in Animal Models

The World Health Organization suggests a daily treatment for glucose-6-phosphate dehydrogenase (G6PD)-normal individuals and a weekly treatment for G6PD-deficient individuals

Metabolic Pathways

The primary metabolic pathways of this compound involve hydroxylation of the phenyl ring of the quinoline nucleus and C-hydroxylation of the 3’-position of the 8-aminoalkylamino side chain . Ring-hydroxylation of this compound gives rise to 5-hydroxyprimaquine, which on demethylation produces 5-hydroxy-6-demethylprimaquine .

Preparation Methods

The synthesis of 8-Aminoquinoline can be achieved through several methods:

Chemical Reactions Analysis

8-Aminoquinoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

8-Aminoquinoline is part of a family of compounds with similar structures and functions:

These compounds share the core quinoline structure but differ in their side chains and specific functional groups, which influence their pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

quinolin-8-amine
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InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
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Related CAS

5330-29-0 (di-HCl)
Record name 8-Aminoquinoline
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DSSTOX Substance ID

DTXSID4060369
Record name 8-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solidified mass or fragments; [Aldrich MSDS]
Record name 8-Aminoquinoline
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Vapor Pressure

0.00055 [mmHg]
Record name 8-Aminoquinoline
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CAS No.

578-66-5
Record name 8-Aminoquinoline
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Record name 8-quinolylamine
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-8-nitroquinoline (Intermediate-11, step-2, 150 mg, 0.71 mmol) in EtOAc (3 mL) was added 10% Pd on C (75 mg) and the suspension was hydrogenated in a Parr apparatus for 4 h at 20 psi. Then the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by column chromatography using 10% EtOAc in CHCl3 to afford 50 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.71 (d, 1H), 8.17 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 1H), 7.28 (t, J=7.8 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.86 (d, J=7.2 Hz, 1H), 5.90 (s, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 30:70:1 EtOAc/hexane/NEt3 to obtain 8-aminoquinoline as an off-white solid (220 mg, 1.53 mmol, 41.3% yield).: mp 65-67° C. (lit. 62.5-64° C., Dewar, M. J. S. et. al., Journal of the Chemical Society, 1956, 2556 and 62.5-64° C., Richardson, A. et. al., Journal of Organic Chemistry, 1960, 25, 1138); 1H NMR (300 MHz, CDCl3) δ8.76 (dd, 1 H, J=4.23, 1.75 Hz), 8.06 (dd, 1 H, J=8.20, 1.96), 7.37-7.30 (om's, 2 H), 7.15 (dd, 1 H, J=8.01, 1.30), 6.92 (dd, 1 H, J=7.51, 1.42), 4.98 (br s, 2 H, N--H2); MS (EI) 144; Analysis: Calculated C 74.98, H 5.59, N 19.43; Found C 74.88, H 5.67, N 19.26.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
41.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 8-aminoquinolines are the only class of antimalarial drugs effective against the dormant liver stage of Plasmodium vivax and Plasmodium ovale, known as hypnozoites []. While the exact mechanism remains unclear, research suggests that 8-aminoquinolines interfere with parasite metabolism, potentially by inhibiting parasite growth and development within infected hepatocytes [].

ANone: While primarily known for their activity against liver stage parasites, some 8-aminoquinolines, like primaquine, also exhibit activity against gametocytes, the sexual stages of malaria parasites found in the blood [, ]. This gametocytocidal activity is crucial for blocking malaria transmission.

ANone: As the name suggests, 8-aminoquinolines consist of a quinoline structure with an amino group substituted at the 8th position. Various substitutions on the quinoline ring and the amino group contribute to the diverse pharmacological properties of this drug class.

ANone: The molecular formula of primaquine is C15H21N3O, with a molecular weight of 259.34 g/mol.

ANone: Spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS are routinely used for structural characterization of synthesized 8-aminoquinoline derivatives []. These methods provide valuable information about functional groups, molecular structure, and purity of the compounds.

ANone: Yes, in silico molecular docking studies have been used to investigate the binding interactions of this compound-based metal complexes with potential target proteins, such as sirtuin 1 (SIRT1) []. These studies help understand the molecular basis of their biological activity and guide further drug design.

ANone: Studies have shown that the type and position of substituents on the this compound core significantly influence their antimalarial potency and selectivity [, ]. For example, alkoxy or aryloxy substitutions at the 5th position are crucial for enhancing the schizontocidal activity of these compounds [].

ANone: Research suggests that modifications to the side chain can influence the hemolytic potential of 8-aminoquinolines []. Identifying structural features that minimize hemolysis while maintaining efficacy is crucial for developing safer derivatives.

ANone: 8-aminoquinolines are primarily metabolized in the liver via various enzymatic reactions including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination []. Some derivatives, like WR 238605, also undergo C-hydroxylation on their 8-aminoalkylamino side chain [].

ANone: Primaquine is rapidly absorbed and metabolized in the liver, leading to a short half-life []. This requires a longer duration of treatment to achieve radical cure of P. vivax, potentially leading to compliance issues. Additionally, its metabolites contribute to both its antimalarial activity and its hemolytic toxicity [].

ANone: Researchers utilize primary hepatocytes from humans and other primates, such as Macaca fascicularis, to study the activity of 8-aminoquinolines against both developing liver stages (schizonts) and dormant liver stages (hypnozoites) [, ]. Additionally, human hepatocarcinoma cell lines, like HepG2, are also used for in vitro studies [].

ANone: Rodent models, primarily mice infected with Plasmodium berghei, are commonly used to assess the in vivo efficacy of this compound derivatives []. Furthermore, mouse models with G6PD deficiency are particularly valuable for evaluating the hemolytic toxicity of these compounds [].

ANone: The primary concern with 8-aminoquinolines is their potential to cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency [, ]. This toxicity arises from oxidative stress on red blood cells due to reduced G6PD activity.

ANone: G6PD testing is crucial for identifying individuals at risk of hemolysis from 8-aminoquinolines []. Patients with G6PD deficiency require alternative treatment strategies or careful monitoring for adverse effects if 8-aminoquinolines are used.

ANone: Analytical techniques like gas chromatography mass spectrometry (GC-MS) are employed to detect and quantify this compound derivatives and their metabolites in biological samples [].

ANone: While primaquine remains the mainstay for radical cure, new non-8-aminoquinoline compounds with promising activity against hypnozoites, like KAI407, are under investigation as potential alternatives [].

ANone: The use of 8-aminoquinolines for malaria treatment dates back to the 1920s with the introduction of pamaquine (plasmochin) []. This was followed by the development of primaquine in the mid-20th century, marking a significant milestone in tackling relapsing malaria [].

ANone: Research on 8-aminoquinolines has encouraged collaboration between medicinal chemists, biologists, pharmacologists, and clinicians to optimize their efficacy, safety, and clinical use [, , ]. This interdisciplinary approach is crucial for developing safer and more effective antimalarial treatments.

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